2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
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Overview
Description
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a chemical compound with a molecular formula of C15H17N3This compound has been studied for its efficacy in treating conditions such as stress urinary incontinence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride typically involves the following steps:
Formation of the Pyrimido[4,5-d]azepine Core: This step involves the cyclization of appropriate precursors to form the pyrimido[4,5-d]azepine core structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimido[4,5-d]azepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimido[4,5-d]azepine core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential therapeutic agent for conditions like stress urinary incontinence due to its activity as a serotonin 2C receptor agonist.
Neuroscience: Research on its effects on the central nervous system, particularly its potential to modulate neurotransmitter activity.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Drug Development: Used as a lead compound in the development of new drugs targeting serotonin receptors
Mechanism of Action
The mechanism of action of 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with the serotonin 2C receptor. As an agonist, it binds to this receptor and activates it, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation can result in therapeutic effects such as improved bladder control in stress urinary incontinence .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: The free base form of the compound.
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate: A structurally similar compound with different substituents.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Another related compound with a different core structure.
Uniqueness
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is unique due to its specific agonistic activity at the serotonin 2C receptor, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for therapeutic applications targeting this receptor .
Properties
Molecular Formula |
C15H18ClN3 |
---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride |
InChI |
InChI=1S/C15H17N3.ClH/c1-2-4-12(5-3-1)10-15-17-11-13-6-8-16-9-7-14(13)18-15;/h1-5,11,16H,6-10H2;1H |
InChI Key |
ICVPRIZGSIUCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NC(=NC=C21)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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